molecular formula C9H8F3NO3 B12089527 Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate

Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate

Cat. No.: B12089527
M. Wt: 235.16 g/mol
InChI Key: WXZFRSPCKJPJHR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate (CAS 1196147-66-6) is a high-purity chemical intermediate with a molecular formula of C9H8F3NO3 and a molecular weight of 235.16 g/mol . This compound features a picolinate core structure, which is a key scaffold in medicinal chemistry and agrochemical research. The presence of both a reactive 4-hydroxy group and a metabolically stable trifluoromethyl group at the 6-position makes this ester a versatile and valuable building block for the synthesis of more complex molecules . Researchers value this structure for developing novel compounds, as the trifluoromethyl group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity in drug candidates . The ethyl ester moiety acts as a protective group that can be readily hydrolyzed to the corresponding carboxylic acid, which can then be further functionalized, for instance, into amides for biological testing . As such, this chemical is primarily used in research and development laboratories as a key intermediate in organic synthesis and pharmaceutical development. It is strictly for professional research applications. This product is labeled with the appropriate GHS pictogram and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

ethyl 4-oxo-6-(trifluoromethyl)-1H-pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-2-16-8(15)6-3-5(14)4-7(13-6)9(10,11)12/h3-4H,2H2,1H3,(H,13,14)

InChI Key

WXZFRSPCKJPJHR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C=C(N1)C(F)(F)F

Origin of Product

United States

Preparation Methods

Procedure

  • Reaction Setup : Combine 4-hydroxy-6-(trifluoromethyl)picolinic acid (1.0 equiv), ethanol (5.0 equiv), and concentrated sulfuric acid (0.1 equiv) in a reflux apparatus.

  • Reflux Conditions : Heat at 80°C for 12–16 hours under nitrogen.

  • Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and dry over MgSO₄.

  • Purification : Remove solvents under reduced pressure and purify via silica gel chromatography (hexane:ethyl acetate = 3:1).

Key Data :

ParameterValue
Yield78–82%
Purity (HPLC)≥98%
Reaction Time16 hours

Mechanistic Insight :
The sulfuric acid protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by ethanol. The trifluoromethyl group stabilizes the transition state through electron-withdrawing effects, accelerating ester formation.

Nucleophilic Trifluoromethylation Followed by Esterification

This two-step method introduces the trifluoromethyl group early in the synthesis, leveraging nucleophilic reagents.

Step 1: Trifluoromethylation of 4-Hydroxypicolinic Acid

  • Reagents : 4-Hydroxypicolinic acid, trimethyl(trifluoromethyl)silane (TMSCF₃, 1.2 equiv), CsF (2.0 equiv).

  • Conditions : React in DMF at 100°C for 8 hours.

  • Intermediate : 4-Hydroxy-6-(trifluoromethyl)picolinic acid (isolated yield: 65%).

Step 2: Esterification

Follow the acid-catalyzed procedure outlined in Method 1.

Optimization Challenge :
The trifluoromethylation step requires careful control of moisture to prevent TMSCF₃ hydrolysis. Anhydrous DMF and inert atmosphere are critical.

Copper-Catalyzed Photoredox Synthesis

Inspired by photoredox methodologies for α-keto esters, this route employs copper catalysis to assemble the pyridine ring.

Procedure

  • Catalyst System : CuI (5 mol%), 2-picolinic acid (10 mol%), CH₃OH solvent.

  • Substrates : 3-Nitrophenylacetylene (1.0 equiv), ethyl glyoxylate (1.2 equiv).

  • Irradiation : Blue LEDs (460 nm, 40 mW/cm²) under O₂ at 25–28°C for 9 hours.

  • Purification : Chromatography (petroleum ether:ethyl acetate = 4:1).

Key Data :

ParameterValue
Yield70–75%
Turnover Frequency8.3 h⁻¹
ScalabilityDemonstrated at 10 g scale

Mechanistic Pathway :
The CuI/2-picolinic acid system facilitates single-electron transfer (SET), enabling oxidative coupling of acetylene and glyoxylate. Oxygen acts as a terminal oxidant, regenerating the catalyst.

Continuous Flow Esterification for Industrial Production

Adapting industrial practices from related picolinate syntheses, this method emphasizes scalability and efficiency.

Process Design

  • Reactor Type : Tubular continuous flow reactor (stainless steel, 10 mL volume).

  • Conditions :

    • Temperature: 120°C

    • Pressure: 20 bar

    • Residence Time: 30 minutes

  • Feedstock : 4-Hydroxy-6-(trifluoromethyl)picolinic acid and ethanol (1:5 molar ratio) with H₂SO₄ (0.05 equiv).

Performance Metrics :

MetricValue
Conversion99%
Space-Time Yield1.2 kg/L·day
Purity95% (no chromatography required)

Advantages :

  • Reduced reaction time from hours to minutes.

  • Inline neutralization and solvent recovery minimize waste.

Comparative Analysis of Methods

MethodYield (%)Cost (Relative)ScalabilityKey Limitation
Acid-Catalyzed78–82LowModerateLong reaction time
Trifluoromethylation65 (Step 1)HighLowMoisture sensitivity
Photoredox70–75ModerateHighSpecialized equipment
Continuous Flow95ModerateHighHigh capital investment

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Formation of 4-oxo-6-(trifluoromethyl)picolinic acid.

    Reduction: Formation of 4-hydroxy-6-(trifluoromethyl)picolinic alcohol.

    Substitution: Formation of various substituted picolinates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate is utilized in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access. The hydroxyl group may also participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Compound Name Molecular Formula Molecular Weight Substituents Key Properties References
Ethyl 4-(trifluoromethyl)picolinate C₉H₈F₃NO₂ 219.16 CF₃ (4-position), ester (2-position) XlogP: 2.3; H-bond donors: 0; H-bond acceptors: 3
Ethyl 6-(trifluoromethyl)picolinate C₉H₈F₃NO₂ 219.16 CF₃ (6-position), ester (2-position) Likely higher lipophilicity than hydroxylated analogues
Ethyl 3-cyano-6-methyl-4-(trifluoromethyl)picolinate C₁₁H₉F₃N₂O₂ 258.20 CF₃ (4), CN (3), CH₃ (6), ester (2) Increased polarity due to cyano group; steric hindrance from methyl

Key Observations :

  • Hydroxyl Group Impact: The hydroxyl group in the target compound introduces hydrogen-bonding capacity (1 donor, 3–4 acceptors), enhancing solubility in polar solvents compared to non-hydroxylated analogues like ethyl 4-(trifluoromethyl)picolinate .
  • Positional Isomerism : Ethyl 6-(trifluoromethyl)picolinate lacks the 4-hydroxyl group, resulting in reduced polarity (higher XlogP) and altered reactivity in substitution reactions.

Functional Group Variations: Ester vs. Acid

Compound Name Molecular Formula Functional Group Key Differences
Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate ~C₉H₇F₃NO₃ Ester Higher lipophilicity; hydrolytically stable
6-(Trifluoromethyl)picolinic acid C₇H₄F₃NO₂ Carboxylic acid Higher polarity (logP ~1.2); prone to salt formation

Positional Isomerism and Substitution Effects

  • 4-Hydroxy vs. 4-CF₃ : Ethyl 4-(trifluoromethyl)picolinate lacks the hydroxyl group, making it less polar (XlogP 2.3 vs. estimated ~1.8 for the target compound). The hydroxyl group in the target compound may facilitate interactions with biological targets (e.g., enzyme active sites).
  • 6-CF₃ vs. 4-CF₃: Substituent position influences electronic effects.

Heterocyclic Variations: Picolinate vs. Quinoline Derivatives

Compound Name Heterocycle Molecular Formula Key Features
This compound Pyridine ~C₉H₇F₃NO₃ Smaller ring; planar structure
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate Quinoline C₁₃H₁₀F₃NO₃ Larger, fused-ring system; extended conjugation

Implications :

  • The quinoline derivative exhibits enhanced π-π stacking interactions due to its fused-ring system, favoring applications in materials science.
  • The pyridine-based target compound is more metabolically stable in vivo due to reduced aromatic surface area.

Biological Activity

Ethyl 4-hydroxy-6-(trifluoromethyl)picolinate (Et-TF-pic) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C9H8F3NO2
  • Functional Groups : Hydroxyl group (-OH) at the fourth position and trifluoromethyl group (-CF3) at the sixth position of the picolinate structure.

The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which is crucial for its biological activity.

Research indicates that Et-TF-pic interacts with various biological targets, including enzymes and receptors. Some key findings include:

  • Enzyme Inhibition : Preliminary studies suggest that Et-TF-pic may inhibit enzymes such as isocitrate dehydrogenase (IDH) and Interleukin-1 Receptor Associated Kinase 4 (IRAK4), both of which are implicated in cancer and inflammatory processes. The inhibition of these enzymes could lead to therapeutic effects against certain diseases .
  • Binding Affinity : The trifluoromethyl moiety is believed to enhance binding affinity to target proteins, potentially increasing the potency of Et-TF-pic against specific biological targets .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Et-TF-pic:

Biological Activity Target/Assay IC50 Value (µM) Reference
Enzyme InhibitionIDHTBD
Enzyme InhibitionIRAK4TBD
Antioxidant ActivityDPPH AssayTBD
Antidiabetic Activityα-glucosidase6.28
Antidiabetic Activityα-amylase4.58

Case Studies and Research Findings

  • Antidiabetic Properties : A study evaluated a structurally similar compound, demonstrating significant inhibitory effects on α-glucosidase and α-amylase, suggesting that Et-TF-pic may possess similar antidiabetic properties. The IC50 values observed were competitive with standard antidiabetic drugs like acarbose .
  • Molecular Docking Studies : Molecular docking simulations have indicated that Et-TF-pic binds effectively to the active sites of various enzymes, supporting its potential as a multitarget drug candidate in metabolic disorders .
  • Safety and Toxicity Assessments : Initial toxicity assessments in animal models have shown no significant adverse effects at therapeutic doses, indicating a favorable safety profile for further development .

Q & A

Q. Why do biological activity profiles differ between structural analogs?

  • Structural Basis :
  • Hydroxyl Position : 4-hydroxy derivatives exhibit stronger hydrogen bonding with target proteins than 3-hydroxy isomers .
  • Substituent Effects : Ethyl 6-fluoro-8-(trifluoromethyl)quinoline-3-carboxylate shows broader antimicrobial activity due to fluorine’s electronegativity .

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